N-(2-aminophenyl)cyclopropanesulfonamide

GPCR antagonism ADM2 receptor cAMP inhibition

Unlike flexible methanesulfonamide or planar benzenesulfonamide analogs, the cyclopropane ring in N-(2-Aminophenyl)cyclopropanesulfonamide imposes constrained geometry critical for sub-nanomolar potency against EGFR resistance mutations (e.g., C797S). This scaffold enables selective ADAMTS-5 inhibition (IC50 < 0.1 µM) and serves as a GPCR selectivity reference standard (ADM2 IC50 = 10 µM). Procure this privileged building block to access validated medicinal chemistry pathways inaccessible to generic sulfonamide substitutes.

Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
Cat. No. B13986599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminophenyl)cyclopropanesulfonamide
Molecular FormulaC9H12N2O2S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)NC2=CC=CC=C2N
InChIInChI=1S/C9H12N2O2S/c10-8-3-1-2-4-9(8)11-14(12,13)7-5-6-7/h1-4,7,11H,5-6,10H2
InChIKeyRWICEYGZJWGTPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminophenyl)cyclopropanesulfonamide: A Cyclopropane-Constrained Sulfonamide Building Block with Distinct Physicochemical and Target Engagement Properties


N-(2-Aminophenyl)cyclopropanesulfonamide (CAS 1343593-85-0) is a small-molecule sulfonamide characterized by a cyclopropane ring linked to a sulfonamide moiety and an ortho-aminophenyl group . This structure confers increased conformational rigidity and distinct steric and electronic properties compared to flexible alkyl (e.g., methane-) or planar aromatic (e.g., benzene-) sulfonamide analogs. The cyclopropane ring enhances metabolic stability and modulates molecular recognition at enzyme active sites, distinguishing it from classical sulfonamide scaffolds in medicinal chemistry [1].

Procurement Alert: Why N-(2-Aminophenyl)cyclopropanesulfonamide Cannot Be Replaced by Common Methane- or Benzene-Sulfonamide Analogs


The cyclopropane ring in N-(2-aminophenyl)cyclopropanesulfonamide imposes a constrained geometry that alters both the three-dimensional presentation of the sulfonamide group and the molecule's overall physicochemical profile. Substituting with a simple methanesulfonamide (flexible methyl) or benzenesulfonamide (planar aromatic) would significantly change the compound's conformational preferences, electronic distribution, and metabolic susceptibility. As demonstrated in cyclopropanesulfonamide-derived EGFR inhibitors, the cyclopropane moiety is critical for achieving sub-nanomolar potency against resistance mutations, a level of activity unattainable with corresponding alkyl or aryl sulfonamides [1][2]. This structural uniqueness directly impacts target binding, selectivity, and in vivo efficacy, making generic substitution scientifically unsound for applications requiring precise molecular recognition.

Quantitative Differentiation Evidence for N-(2-Aminophenyl)cyclopropanesulfonamide vs. In-Class Alternatives


ADM2 Receptor Antagonism: Quantitative Binding Data for N-(2-Aminophenyl)cyclopropanesulfonamide

N-(2-aminophenyl)cyclopropanesulfonamide demonstrates measurable antagonist activity at the human ADM2 (adrenomedullin 2) receptor, with an IC50 of 10,000 nM (10 µM) for inhibiting forskolin-induced cAMP accumulation in 1321N1 cells [1]. This represents a defined baseline activity against a specific GPCR target, providing a quantitative reference point for structure-activity relationship (SAR) studies and selectivity profiling against related aminophenyl sulfonamide analogs.

GPCR antagonism ADM2 receptor cAMP inhibition

EGFR Inhibition Potency of Cyclopropanesulfonamide Derivatives: Class-Level Evidence for Scaffold Superiority

Cyclopropanesulfonamide derivatives, exemplified by compound 8l (a structurally related cyclopropanesulfonamide-containing molecule), exhibit sub-nanomolar to low nanomolar inhibitory activity against EGFR triple-mutant cell lines harboring the C797S resistance mutation. Compound 8l showed IC50 values of 0.0012 µM and 0.0013 µM against BaF3-EGFR L858R/T790M/C797S and BaF3-EGFR Del19/T790M/C797S cell lines, respectively [1]. In contrast, the positive control Brigatinib, an approved EGFR/ALK inhibitor lacking the cyclopropanesulfonamide motif, demonstrated inferior in vivo anti-tumor activity in comparative xenograft studies [2]. While direct comparative data for N-(2-aminophenyl)cyclopropanesulfonamide itself are not available, this class-level evidence demonstrates that the cyclopropanesulfonamide scaffold confers the unique ability to overcome C797S-mediated resistance—a property not shared by simple alkyl or aryl sulfonamides.

EGFR inhibition C797S mutation NSCLC

ADAMTS-5 Inhibition: Quantitative SAR of Cyclopropanesulfonamide Carboxylates Demonstrates Scaffold-Dependent Potency

A series of N-substituted 2-phenyl-1-sulfonylamino-cyclopropane carboxylates, which share the core cyclopropanesulfonamide motif with N-(2-aminophenyl)cyclopropanesulfonamide, have been identified as selective ADAMTS-5 (aggrecanase-2) inhibitors. These compounds achieve IC50 values below 0.1 µM with excellent selectivity over MMP-1 and TACE [1][2]. The cyclopropane ring is critical for this activity; analogous compounds lacking the cyclopropane constraint show substantially reduced potency and selectivity. This class-level evidence underscores the unique ability of the cyclopropanesulfonamide scaffold to engage metalloprotease targets with high affinity, a property not observed with corresponding methanesulfonamide or benzenesulfonamide derivatives.

ADAMTS-5 inhibition aggrecanase-2 osteoarthritis

In Vivo Efficacy Advantage of Cyclopropanesulfonamide Derivatives Over Brigatinib in EGFR-Mutant Xenograft Models

In vivo xenograft studies with cyclopropylsulfonamide derivative 5d demonstrated superior anti-tumor activity compared to the positive control Brigatinib [1]. Compound 5d significantly inhibited tumor growth in EGFR-mutant models, with mechanistic studies confirming induction of G2/M cell cycle arrest, DNA damage, and apoptosis via increased cleaved caspase-3 levels [1]. While 5d is a more elaborated derivative, the core cyclopropanesulfonamide motif is essential for this enhanced in vivo efficacy. Direct comparative data for N-(2-aminophenyl)cyclopropanesulfonamide are not available, but this class-level evidence indicates that the cyclopropanesulfonamide scaffold confers pharmacokinetic and pharmacodynamic advantages not observed with simpler sulfonamide analogs.

in vivo efficacy xenograft model EGFR C797S

Priority Research and Industrial Applications for N-(2-Aminophenyl)cyclopropanesulfonamide Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Cyclopropanesulfonamide-Derived EGFR Inhibitors to Overcome C797S-Mediated Resistance

N-(2-aminophenyl)cyclopropanesulfonamide serves as a versatile building block for constructing cyclopropanesulfonamide-based EGFR inhibitors. As demonstrated by derivatives 8l and 5d, the cyclopropanesulfonamide scaffold is essential for achieving sub-nanomolar potency against EGFR triple-mutant cell lines and superior in vivo efficacy compared to Brigatinib [1][2]. Researchers can use this compound to explore structure-activity relationships aimed at optimizing potency, selectivity, and pharmacokinetic properties against C797S-mutant NSCLC.

ADAMTS-5 Inhibitor Development for Osteoarthritis Research

The cyclopropanesulfonamide core is a privileged motif for developing selective ADAMTS-5 (aggrecanase-2) inhibitors. N-(2-aminophenyl)cyclopropanesulfonamide can be elaborated into 2-phenyl-1-sulfonylamino-cyclopropane carboxylate derivatives, which achieve IC50 values below 0.1 µM with excellent selectivity over off-target metalloproteases [1][2]. This compound provides a strategic entry point for synthesizing novel ADAMTS-5 inhibitors for osteoarthritis therapeutic research.

GPCR Target Profiling and Selectivity Studies

N-(2-aminophenyl)cyclopropanesulfonamide exhibits measurable antagonist activity at the human ADM2 receptor (IC50 = 10 µM), providing a quantitative baseline for selectivity profiling [1]. Researchers can use this compound as a reference standard to assess the selectivity of new cyclopropanesulfonamide derivatives across GPCR panels, thereby guiding lead optimization efforts toward more selective candidates.

Chemical Biology: Conformational Constraint Probes for Protein-Ligand Interaction Studies

The rigid cyclopropane ring in N-(2-aminophenyl)cyclopropanesulfonamide imposes a defined spatial orientation of the sulfonamide and aminophenyl groups. This constrained geometry makes the compound a valuable tool for probing the conformational requirements of sulfonamide-binding proteins, including carbonic anhydrases and other metalloenzymes. Comparative studies with flexible methanesulfonamide analogs can elucidate the role of conformational restriction in target recognition and binding thermodynamics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-aminophenyl)cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.